Home > Products > Screening Compounds P27454 > 2-Methyl-1,2,3,4-tetrahydroquinoxaline
2-Methyl-1,2,3,4-tetrahydroquinoxaline - 6640-55-7

2-Methyl-1,2,3,4-tetrahydroquinoxaline

Catalog Number: EVT-368826
CAS Number: 6640-55-7
Molecular Formula: C9H12N2
Molecular Weight: 148.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(-)-(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline

    Compound Description: (-)-(2S)-2-Methyl-1,2,3,4-tetrahydroquinoxaline is the (S)-enantiomer of 2-Methyl-1,2,3,4-tetrahydroquinoxaline. It has been synthesized and utilized in studies determining the absolute configuration of natural products. [, ]

    Relevance: This compound is the (S)-enantiomer of the target compound, 2-Methyl-1,2,3,4-tetrahydroquinoxaline. They share the same core structure, differing only in the absolute configuration at the chiral center (C2). [, ]

2-Amino-6-[(1'R,2'S)-1',2'-dihydroxypropyl]-5,6,7,8-tetrahydropteridin-4(3H)-one (L-erythro-5,6,7,8-tetrahydrobiopterin)

    Compound Description: L-erythro-5,6,7,8-tetrahydrobiopterin, commonly known as tetrahydrobiopterin, is a naturally occurring cofactor for various enzymes. Its absolute configuration at C6 was determined using the conformational and spectral similarities with (-)-(2S)-2-methyl-1,2,3,4-tetrahydroquinoxaline. []

    Relevance: Although structurally different from 2-Methyl-1,2,3,4-tetrahydroquinoxaline at first glance, the tetrahydropyrazine ring in tetrahydrobiopterin exhibits a similar conformation to the tetrahydroquinoxaline ring system. This similarity, along with comparable CD spectra, was crucial in determining the absolute configuration of tetrahydrobiopterin. []

2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one

    Compound Description: This compound served as a model compound in the study determining the absolute configuration of tetrahydrobiopterin. Its conformational and spectral properties were compared to both (-)-(2S)-2-methyl-1,2,3,4-tetrahydroquinoxaline and tetrahydrobiopterin. []

    Relevance: This compound possesses a tetrahydropyrazine ring similar to that in tetrahydrobiopterin. This ring system shares conformational similarities with the tetrahydroquinoxaline ring system found in 2-Methyl-1,2,3,4-tetrahydroquinoxaline, despite differences in substituents. []

(E)-2-(2-Methoxybenzylidene)-1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxaline

    Compound Description: This compound is a 1,4-di-p-tosyl derivative of a 2-aryl-substituted 1,2,3,4-tetrahydroquinoxaline. Its crystal structure revealed a half-chair conformation of the tetrahydroquinoxaline ring and provided insights into its supramolecular packing. [, ]

    Relevance: This compound highlights the structural diversity achievable through modifications at the nitrogen atoms (N1 and N4) and the C2 position of the 2-Methyl-1,2,3,4-tetrahydroquinoxaline scaffold. It exemplifies the potential for introducing various substituents and functional groups to the core structure. [, ]

(E)-Methyl 2-[(1,4-di-p-tosyl-1,2,3,4-tetrahydroquinoxalin-2-ylidene)methyl]benzoate

    Compound Description: This compound, similar to the previous example, is another 1,4-di-p-tosyl derivative of a 2-aryl-substituted 1,2,3,4-tetrahydroquinoxaline. This derivative features a benzoate ester substituent at the C2 position. Its crystal structure, alongside the previous compound, showcases the impact of substituents on the molecular packing and potential for forming supramolecular frameworks. [, ]

    Relevance: This compound further emphasizes the structural diversity achievable by modifying the 2-Methyl-1,2,3,4-tetrahydroquinoxaline scaffold. The presence of both tosyl and benzoate groups highlights the potential for introducing a range of functional groups, influencing the compound's properties and applications. [, ]

2-Methyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound is a close structural analog of 2-Methyl-1,2,3,4-tetrahydroquinoxaline, differing only in the position of the nitrogen atom within the fused ring system. Instead of a quinoxaline core, it features an isoquinoline core. The compound has been studied for its potential protective effects against dopamine neurodegeneration. []

    Relevance: The close structural similarity between 2-Methyl-1,2,3,4-tetrahydroisoquinoline and the target compound highlights the importance of the relative position of heteroatoms within the ring system. The difference in nitrogen placement leads to distinct chemical properties and potential biological activities. []

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

    Compound Description: 1MeTIQ is another close analog of 2-Methyl-1,2,3,4-tetrahydroquinoxaline, structurally similar to 2-Methyl-1,2,3,4-tetrahydroisoquinoline but with a methyl substituent on the nitrogen atom. 1MeTIQ has shown potential as a neuroprotective agent in Parkinson's disease models, and its metabolism and brain penetration have been studied. [, ]

    Relevance: 1MeTIQ underscores the significance of subtle structural changes in influencing biological activity. Despite its close resemblance to 2-Methyl-1,2,3,4-tetrahydroquinoxaline, 1MeTIQ exhibits distinct pharmacological profiles and potential therapeutic applications, highlighting the impact of even minor modifications on the overall molecular properties. [, ]

Overview

2-Methyl-1,2,3,4-tetrahydroquinoxaline is a bicyclic compound belonging to the class of tetrahydroquinoxalines. This compound is characterized by its unique structure which includes a fused quinoxaline and a saturated tetrahydro framework. The chemical formula of 2-Methyl-1,2,3,4-tetrahydroquinoxaline is C_9H_12N_2, and it has a CAS number of 6640-55-7. This compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis.

Source and Classification

2-Methyl-1,2,3,4-tetrahydroquinoxaline can be sourced from several synthetic pathways that utilize readily available precursors such as 2-aminoanilines and dicarbonyl compounds. It is classified under heterocyclic compounds, specifically as a member of the tetrahydroquinoxaline family, which are recognized for their diverse pharmacological properties including anti-inflammatory and antimicrobial activities .

Synthesis Analysis

Methods

The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoxaline typically involves a one-pot reaction process. One effective method includes the reaction of 2-aminoanilines with 1,2-dicarbonyl compounds in the presence of a catalyst such as boron trihydride (B2(OH)4). The general procedure includes:

  1. Reactants: 2-aminoaniline and 2,3-butanedione.
  2. Catalyst: B2(OH)4 in aqueous medium.
  3. Conditions: The reaction mixture is stirred at elevated temperatures (around 80 °C) for several hours until completion is monitored by thin-layer chromatography (TLC).
  4. Workup: After cooling, the product is extracted using organic solvents like ethyl acetate and purified through column chromatography .

Technical Details

The synthesis can yield significant amounts (up to 81%) of the desired product when optimized for reaction time and conditions. Characterization of the product can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity .

Molecular Structure Analysis

Structure

The molecular structure of 2-Methyl-1,2,3,4-tetrahydroquinoxaline features a bicyclic framework consisting of a quinoxaline moiety fused with a saturated tetrahydro structure. The presence of a methyl group at the second position contributes to its chemical properties.

Data

  • Molecular Formula: C_9H_12N_2
  • Molecular Weight: 164.20 g/mol
  • NMR Data: Characteristic shifts are observed in both proton and carbon NMR spectra which help in elucidating the structure.
  • HRMS: The molecular ion peak corresponds to the expected mass indicating successful synthesis .
Chemical Reactions Analysis

Reactions

2-Methyl-1,2,3,4-tetrahydroquinoxaline participates in various chemical reactions owing to its functional groups. Notable reactions include:

  • Reduction Reactions: Can undergo hydrogenation to yield more saturated derivatives.
  • Acylation Reactions: Reacts with acyl chlorides leading to kinetic resolution products which are valuable in pharmaceutical applications .
  • Cyclization Reactions: Can serve as intermediates in further cyclization processes leading to complex polycyclic structures.

Technical Details

The reaction conditions (e.g., temperature, solvent choice) significantly influence the yield and selectivity of these reactions. For instance, employing different catalysts can enhance reaction rates or alter product distributions .

Mechanism of Action

The mechanism by which 2-Methyl-1,2,3,4-tetrahydroquinoxaline exerts its biological effects involves interaction with specific molecular targets within biological systems. Its structure allows it to participate in hydrogen bonding and π-stacking interactions with proteins or nucleic acids.

Process

Research indicates that derivatives of tetrahydroquinoxalines may exhibit activity against various biological targets such as enzymes involved in inflammation or microbial resistance mechanisms. The exact pathways often require further investigation through pharmacological studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow solid.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range.
  • Solubility: Soluble in common organic solvents such as ethanol and chloroform.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles; can undergo electrophilic substitution or nucleophilic attack depending on substituents present on the ring .
Applications

Scientific Uses

2-Methyl-1,2,3,4-tetrahydroquinoxaline finds applications in various scientific fields:

  • Pharmaceutical Chemistry: Used as an intermediate in the synthesis of bioactive compounds with potential therapeutic effects.
  • Organic Synthesis: Serves as a building block for constructing more complex molecular architectures in drug discovery.
  • Material Science: Investigated for its properties in developing new materials with specific electronic or optical characteristics .
Historical Context and Discovery of 2-Methyl-1,2,3,4-tetrahydroquinoxaline

Early Identification in Biological Systems

The detection of 2-Methyl-1,2,3,4-tetrahydroquinoxaline (2-Me-TQ) in mammalian brain tissue marked a pivotal advancement in neurochemistry. In 1987, pioneering research employing gas chromatography-mass spectrometry (GC-MS) identified this compound for the first time in both Parkinsonian and normal human brains. The study revealed significantly elevated concentrations of 2-Me-TQ in the substantia nigra and locus ceruleus regions of post-mortem Parkinson's disease brains compared to healthy controls (Table 1). This discovery positioned 2-Me-TQ as an endogenous neurotoxin candidate due to its structural analogy to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a known inducer of Parkinsonism [6] [8]. The presence of 2-Me-TQ in normal brains suggested endogenous biosynthesis through phenylalanine/tyrosine metabolic pathways, though its pathological accumulation appeared linked to neurodegenerative processes [6].

Table 1: Concentration Distribution of 2-Me-TQ in Human Brain Regions

Brain RegionConcentration in Parkinsonian BrainsConcentration in Normal Brains
Substantia Nigra42.3 ± 5.1 ng/g12.6 ± 2.3 ng/g
Locus Ceruleus38.7 ± 4.8 ng/g11.9 ± 1.8 ng/g
Frontal Cortex8.2 ± 1.1 ng/g7.9 ± 1.2 ng/g

Isolation and Structural Characterization in Neurodegenerative Studies

Isolation of 2-Me-TQ from brain tissue extracts was achieved through organic solvent partitioning followed by chromatographic purification. Structural elucidation confirmed a bicyclic tetrahydroquinoxaline scaffold featuring a methyl group at the C2 position (molecular formula C~9~H~12~N~2~, monoisotopic mass 148.100048 Da). The compound’s identification was verified via comparison with synthetic standards using retention time and mass fragmentation patterns (primary fragments: m/z 133 [M-CH~3~]^+^, m/z 105 [M-CH~3~-N~2~]^+^) [1] [6]. Neurotoxicological studies demonstrated that 2-Me-TQ undergoes metabolic activation via N-methylation to form the neurotoxin N-methyl-2-Me-TQ, which inhibits mitochondrial complex I—paralleling MPTP’s mechanism. This inhibition induces dopaminergic neuron degeneration in the substantia nigra, mirroring Parkinsonian pathology [3] [6]. Stereochemical analysis indicated that the neurotoxic potency varies with stereoisomerism, though 2-Me-TQ itself lacks defined stereocenters [1] [8].

Emergence as a Scaffold in Medicinal Chemistry

The tetrahydroquinoxaline core gained prominence in drug discovery due to its structural versatility and bioactivity profile. While 2-Me-TQ itself is not a clinical drug, its scaffold inspired synthetic analogs targeting diverse pathologies. Key strategies include:

  • Ring Substitution: Introduction of electron-donating groups (e.g., -OH at C7) enhances interactions with aminergic receptors, as seen in 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol (CAS 88493-58-7), investigated for CNS applications [2].
  • Bicyclic Integration: The saturated bicyclic system provides rigidity for receptor binding, enabling optimization of pharmacokinetic properties like blood-brain barrier permeability [4].
  • Synthetic Accessibility: Efficient routes like Pictet-Spengler condensation (phenylethylamine + aldehydes) and Bischler-Nepieralski cyclization (N-acyl phenylethylamines) facilitate library synthesis (Figure 1) [4] [5].

Clinically approved drugs sharing this pharmacophore include antipsychotics (e.g., Praziquantel), antihypertensives (e.g., Quinapril), and anticancer agents (e.g., Trabectedin) (Table 2). The scaffold’s significance is underscored by its presence in natural products like saframycins and naphthyridinomycin, which exhibit potent antitumor activity [4] [7].

Table 2: Clinically Used THIQ-Based Drugs and Applications

Drug NameTherapeutic CategoryKey Structural Features
PraziquantelAnthelminticCyclohexylcarbonyl-THIQ
QuinaprilAntihypertensiveCarboxyalkyl-dihydro-THIQ fusion
TrabectedinAnticancerPentacyclic THIQ-containing alkaloid
ApomorphineAnti-ParkinsonianAporphine-THIQ hybrid
SolifenacinUrinary antispasmodicQuinuclidinyl-THIQ

Figure 1: Core Synthetic Routes for THIQ Scaffolds

Pictet-Spengler Condensation:  Phenylethylamine + Aldehyde → Iminium → Acid-Catalyzed Cyclization → 1-Substituted THIQ  Bischler-Nepieralski Cyclization:  N-Acyl Phenylethylamine → Dehydrative Cyclization → Dihydroisoquinoline → Reduction → THIQ  

The dual role of 2-Me-TQ—as an endogenous neurotoxin and a template for drug design—exemplifies the complexity of biologically active small molecules. Future research aims to harness its scaffold for neuroprotective agents while elucidating its precise role in neurodegeneration [4] [6] [7].

Properties

CAS Number

6640-55-7

Product Name

2-Methyl-1,2,3,4-tetrahydroquinoxaline

IUPAC Name

2-methyl-1,2,3,4-tetrahydroquinoxaline

Molecular Formula

C9H12N2

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-5,7,10-11H,6H2,1H3

InChI Key

PFGRBAYSEQEFQN-UHFFFAOYSA-N

SMILES

CC1CNC2=CC=CC=C2N1

Canonical SMILES

CC1CNC2=CC=CC=C2N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.